![molecular formula C11H10Cl4N2O2 B5721725 N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5721725.png)
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, a trichloroacetyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide typically involves the following steps:
Formation of the trichloroacetyl intermediate: This can be achieved by reacting trichloroacetyl chloride with an appropriate amine under controlled conditions.
Coupling with the phenyl ring: The trichloroacetyl intermediate is then coupled with a 4-chloro-3-aminophenyl derivative to form the desired compound.
Propanamide formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled temperature and pressure: To maintain the stability of the reactants and products.
Use of catalysts: To enhance the reaction rate and efficiency.
Purification steps: Such as recrystallization or chromatography to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of dechlorinated or reduced derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs.
Agrochemicals: The compound may be utilized in the development of pesticides or herbicides.
Biological studies: Researchers may use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide involves its interaction with specific molecular targets. The trichloroacetyl group may act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The chloro-substituted phenyl ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-{4-chloro-3-[(trifluoroacetyl)amino]phenyl}propanamide: Similar structure but with a trifluoroacetyl group instead of trichloroacetyl.
N-{4-chloro-3-[(acetyl)amino]phenyl}propanamide: Similar structure but with an acetyl group instead of trichloroacetyl.
Uniqueness
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
IUPAC Name |
N-[4-chloro-3-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl4N2O2/c1-2-9(18)16-6-3-4-7(12)8(5-6)17-10(19)11(13,14)15/h3-5H,2H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVOJDCBFVPRKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B5721649.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5721668.png)
![4-[(E)-3-(4-ethylpiperazin-1-yl)prop-1-enyl]-N,N-dimethylaniline](/img/structure/B5721673.png)
![3-fluoro-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B5721679.png)
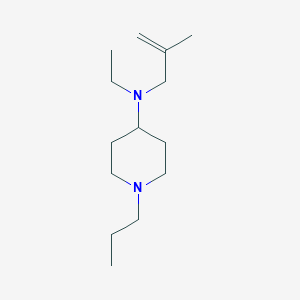
![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![4-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid](/img/structure/B5721704.png)
![N~1~-(3-CHLORO-4-METHYLPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B5721713.png)
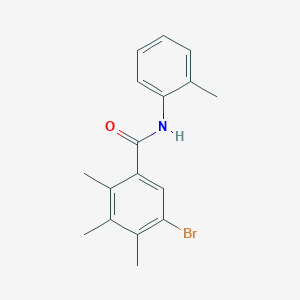
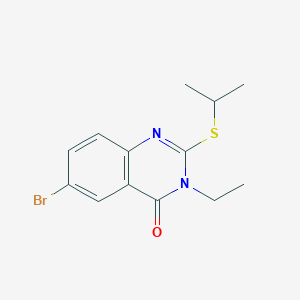
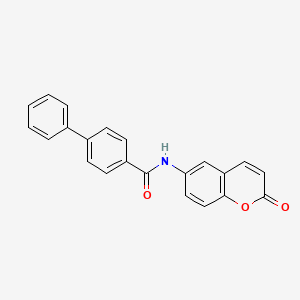
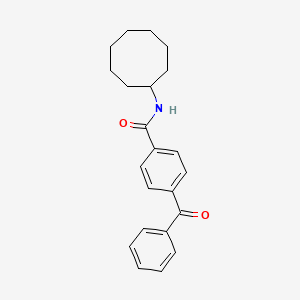
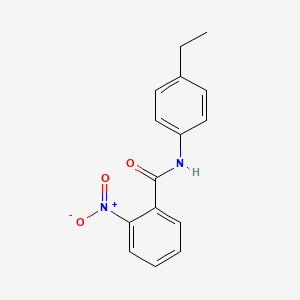
![N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5721747.png)
